molecular formula C9H17ClN2O B13470814 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride

2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride

Cat. No.: B13470814
M. Wt: 204.70 g/mol
InChI Key: PSROKEAGNGWMKP-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride typically involves the reaction of piperidine derivatives with methoxymethyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions are optimized to maximize yield and purity. The final product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., HCl, HBr) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-5-(piperidin-3-yl)-1,3,4-oxadiazole
  • 3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
  • 3-(2-Methoxyethyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Uniqueness

2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

2-[3-(methoxymethyl)piperidin-3-yl]acetonitrile;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-12-8-9(4-5-10)3-2-6-11-7-9;/h11H,2-4,6-8H2,1H3;1H

InChI Key

PSROKEAGNGWMKP-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCNC1)CC#N.Cl

Origin of Product

United States

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